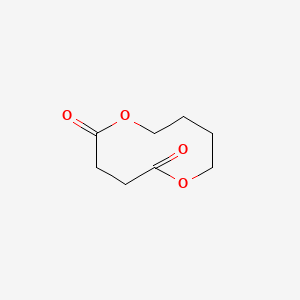

1,6-Dioxecane-2,5-dione

描述

Contextualization within Cyclic Ester Monomer Research and Polymer Synthesis

Cyclic esters are a fundamental class of monomers in polymer chemistry, prized for their ability to undergo ring-opening polymerization (ROP) to produce a wide array of aliphatic polyesters. mdpi.com This method is highly advantageous for synthesizing degradable polyesters and polycarbonates. mdpi.com 1,6-Dioxecane-2,5-dione fits within this context as a monomer used for the production of poly(alkylene succinate)s, a significant family of biodegradable polyesters. ontosight.aisemanticscholar.org

Research in this area increasingly focuses on the use of organocatalysts for the ROP of cyclic monomers. mdpi.comresearchgate.net Historically, transition metal and organometallic compounds were common catalysts, but concerns about metal contamination in the final polymer, especially for biomedical and microelectronic applications, have driven the shift towards organocatalysis. mdpi.com This approach offers a powerful strategy for the controlled polymerization of monomers like this compound, yielding polymers with predictable molecular weights and narrow polydispersity under mild conditions. nih.gov The polymerization process and the resulting polymer's properties, such as stiffness and degradation rates, can be precisely tuned. researchgate.net

Historical Development of Dioxecanedione Chemistry

The development of dioxecanedione chemistry is intrinsically linked to the broader history of polymer science and the evolution of polyester (B1180765) synthesis. The journey began with early explorations into manipulating natural substances and the mystical practices of alchemy, which laid the groundwork for modern experimental chemistry. solubilityofthings.comwikipedia.org The scientific revolution of the 17th century, championed by figures like Robert Boyle, marked a critical shift from alchemy to empirical, systematic science, establishing the foundations of modern chemistry. wikipedia.orgwikipedia.org

In the 19th and early 20th centuries, chemists began to understand and synthesize polymers, though initial methods for creating polyesters often involved direct condensation of dicarboxylic acids and diols. These early methods frequently resulted in low molecular weight oligomers and complex mixtures rather than high-purity cyclic dimers or high molecular weight polymers. google.com

The development of ring-opening polymerization (ROP) provided a more controlled route to high molecular weight polyesters. The specific study of cyclic dilactones, such as dioxecanediones, emerged from the desire to create polymers with specific, predictable properties. The synthesis of these cyclic monomers itself has evolved; for instance, the preparation of related 1,4-dioxane-2,5-diones often involves the thermolysis of α-hydroxyacid oligomers, a process that has been refined over time to improve yields and reduce tar formation. google.com The more recent history of dioxecanedione chemistry is characterized by the application of advanced catalytic systems, particularly organocatalysts, to achieve precise control over the polymerization process for creating specialized, biodegradable materials. mdpi.comnih.gov

Significance of this compound in Biodegradable Polymer Science

The primary significance of this compound lies in its role as a monomer for producing biodegradable and biocompatible polyesters. semanticscholar.orglookchem.com The polymer derived from this monomer is a type of poly(alkylene succinate), which is known for its environmentally friendly characteristics. semanticscholar.org These materials are attracting significant interest in the context of sustainability and the circular economy as alternatives to conventional, non-degradable plastics. semanticscholar.orggoogle.com

Polymers based on this compound and related succinates possess a high crystalline content and thermal and mechanical properties that can be tuned by altering the chemical structure. semanticscholar.org For example, poly(butylene succinate) (PBSu), which corresponds to the polymer from this compound, is a semicrystalline material with a notable melting point. semanticscholar.org Due to their biodegradability and biocompatibility, these polymers have dynamic applicability in a wide spectrum of sectors, including packaging and specialized biomedical applications like absorbable surgical sutures and drug delivery systems. semanticscholar.orglookchem.com The use of such monomers contributes to the development of novel materials designed to degrade over time without causing adverse reactions, addressing critical environmental and medical needs. lookchem.comgoogle.com

Table 2: Thermal Properties of Representative Poly(alkylene succinate)s

| Polymer | Diol Used in Synthesis | Glass Transition Temp. (Tg) | Melting Point (Tm) |

|---|---|---|---|

| PESu | 1,2-ethanediol | -15.1 °C semanticscholar.org | N/A |

| PBSu * | 1,4-butanediol | -32.2 °C semanticscholar.org | 117.8 °C semanticscholar.org |

| PHSu | 1,6-hexanediol | -53.0 °C semanticscholar.org | 64.2 °C semanticscholar.org |

| POSu | 1,8-octanediol | -58.6 °C semanticscholar.org | N/A |

| PDeSu | 1,10-decanediol | -53.0 °C semanticscholar.org | N/A |

*Poly(butylene succinate) (PBSu) is the polymer formed from the ring-opening of this compound.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-dioxane-2,5-dione |

| Poly(alkylene succinate)s |

| Poly(butylene succinate) (PBSu) |

| Poly(ethylene succinate) (PESu) |

| Poly(hexamethylene succinate) (PHSu) |

| Poly(octamethylene succinate) (POSu) |

| Poly(decamethylene succinate) (PDeSu) |

| Succinic acid |

| 1,2-ethanediol |

| 1,4-butanediol |

| 1,6-hexanediol |

| 1,8-octanediol |

| 1,10-decanediol |

| Terephthalic acid |

Structure

3D Structure

属性

CAS 编号 |

31218-69-6 |

|---|---|

分子式 |

C8H12O4 |

分子量 |

172.18 g/mol |

IUPAC 名称 |

1,6-dioxecane-2,5-dione |

InChI |

InChI=1S/C8H12O4/c9-7-3-4-8(10)12-6-2-1-5-11-7/h1-6H2 |

InChI 键 |

ZMKVBUOZONDYBW-UHFFFAOYSA-N |

SMILES |

C1CCOC(=O)CCC(=O)OC1 |

规范 SMILES |

C1CCOC(=O)CCC(=O)OC1 |

其他CAS编号 |

31218-69-6 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for 1,6 Dioxecane 2,5 Dione

Direct Cyclization Approaches

Direct cyclization methods involve the formation of the macrocycle from acyclic precursors in a single step. These approaches are often governed by the principles of macrolactonization, where the probability of intramolecular reaction is increased under specific conditions.

Condensation Reactions of Appropriate Diacids or Diols

Theoretically, 1,6-Dioxecane-2,5-dione can be synthesized through the condensation reaction between a dicarboxylic acid, such as succinic acid, and a diol, like 1,4-butanediol. This esterification process would involve the formation of two ester bonds to close the ten-membered ring. However, direct condensation of diacids and diols to form macrocyclic esters is often challenging due to the competing intermolecular polymerization, which is thermodynamically favored and leads to the formation of linear polyesters. To favor the intramolecular cyclization, high-dilution conditions are typically necessary to minimize intermolecular interactions. The specific application of this direct condensation to yield this compound is not extensively detailed in the available literature, suggesting that other routes may be more efficient.

Intramolecular Ring-Closing Strategies

Intramolecular ring-closing strategies are generally more effective for the synthesis of macrocycles. One such strategy is the cyclization of a linear hydroxy acid precursor. For this compound, this would involve a precursor molecule containing both a hydroxyl and a carboxylic acid group separated by the appropriate number of atoms to form the ten-membered ring upon esterification.

A notable and practical approach to obtaining this compound is through the catalytic depolymerization of poly(butylene succinate) (PBS). rsc.org This process represents a ring-closing depolymerization where the polymer chain is broken down to yield the cyclic monomer. This method is advantageous as it can be a part of a chemical recycling process for PBS. rsc.orgresearchgate.net The reaction involves heating the PBS oligomers or polymer under vacuum in the presence of a transesterification catalyst.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield of this compound and minimizing side reactions, particularly polymerization. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis via depolymerization of poly(butylene succinate), the choice of catalyst is critical. Various transesterification catalysts can be employed, and their efficiency will dictate the rate and yield of the cyclic monomer formation. The reaction is generally carried out at elevated temperatures and under high vacuum to facilitate the removal of the volatile cyclic product from the reaction mixture, thereby shifting the equilibrium towards the monomer.

The following table summarizes hypothetical reaction conditions that could be optimized for the synthesis of this compound based on general principles of macrolactonization and depolymerization.

| Parameter | Condition | Rationale |

| Catalyst | Tin-based (e.g., Sn(Oct)2), Titanium-based (e.g., Ti(OBu)4) | Effective for transesterification reactions. |

| Temperature | 180-250 °C | Provides sufficient energy for depolymerization while minimizing thermal degradation. |

| Pressure | <1 mbar | Facilitates the distillation of the cyclic monomer as it is formed. |

| Substrate Concentration | High (for depolymerization) | The reaction is an intramolecular process from a polymer chain. |

| Reaction Time | Variable | Dependent on catalyst activity and efficiency of product removal. |

Advanced Purification Techniques for Monomer Preparation

The purity of the this compound monomer is critical for subsequent polymerization to high-molecular-weight polyesters. Impurities can act as chain terminators or affect the polymerization kinetics and the properties of the final polymer. Advanced purification techniques are therefore essential.

Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying cyclic esters. google.com The choice of solvent is crucial and should allow for high solubility of the monomer at elevated temperatures and low solubility at lower temperatures to maximize recovery.

Chromatography: For higher purity requirements, chromatographic techniques can be employed. Column chromatography, including silica (B1680970) gel chromatography or more advanced techniques like supercritical fluid chromatography (SFC), can be used to separate the desired macrocycle from linear oligomers and other impurities. researchgate.netnih.govacs.org

Sublimation: Given the cyclic nature and potential volatility of the monomer, vacuum sublimation can be a powerful purification technique, especially for removing non-volatile impurities.

The selection of the purification method will depend on the scale of the synthesis and the required purity level of the final product. A combination of these techniques may be necessary to achieve the desired monomer quality.

Ring Opening Polymerization Rop of 1,6 Dioxecane 2,5 Dione

Mechanistic Pathways of ROP

The polymerization of cyclic esters can proceed through several distinct mechanisms, each influenced by the choice of initiator or catalyst. These pathways determine the characteristics of the resulting polymer, such as molecular weight, polydispersity, and end-group functionality.

Initiator and Catalyst Systems in ROP

The selection of an appropriate initiator or catalyst is critical for a successful ROP. For cyclic esters, the most common systems include:

Metal-based catalysts: Tin(II) octoate (Sn(Oct)₂), aluminum alkoxides, zinc lactate, and yttrium complexes are frequently used due to their high efficiency and ability to produce high molecular weight polymers.

Organocatalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 4-dimethylaminopyridine (B28879) (DMAP) are common examples of organic bases used to catalyze ROP.

Anionic initiators: Alkoxides of alkali metals, such as sodium or potassium methoxide, are effective for anionic ROP.

Cationic initiators: Strong protic acids like triflic acid or Lewis acids are used for cationic ROP.

While these are the established systems for the ROP of numerous cyclic esters, their specific application, efficacy, and the resulting polymer characteristics for 1,6-Dioxecane-2,5-dione remain uninvestigated in the scientific literature. Consequently, no data tables with detailed research findings can be provided.

Based on a comprehensive search for scientific literature, there is currently insufficient detailed research data available on the ring-opening polymerization (ROP) specifically for the compound This compound . The existing literature accessible through the search focuses extensively on related, but structurally different, cyclic esters such as 1,5-Dioxepan-2-one (B1217222) (a seven-membered ring) and various 1,4-dioxane-2,5-diones (six-membered rings).

Consequently, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific outline provided in the request. Information regarding the specific catalysts, polymerization kinetics, thermodynamics, and controlled polymerization techniques for this compound is not present in the available search results.

To fulfill the user's request, dedicated experimental research on the ring-opening polymerization of this compound would be required.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile technique used to modify polymer properties by incorporating two or more different monomeric units into a single polymer chain. For aliphatic polyesters derived from ROP, copolymerization can influence properties such as crystallinity, thermal stability, mechanical strength, and degradation rate. The following subsections explore the various copolymerization strategies as they pertain to this compound.

Random copolymerization involves the simultaneous polymerization of two or more monomers, leading to a statistical distribution of the monomer units along the polymer backbone. This approach is often used to create amorphous materials with a single glass transition temperature that is intermediate between those of the corresponding homopolymers.

A review of scientific literature did not yield specific studies detailing the random copolymerization of this compound with other cyclic esters. Consequently, no experimental data on comonomers, catalysts, reaction conditions, or the resulting copolymer properties can be presented.

Block copolymers are macromolecules composed of two or more distinct, long sequences (blocks) of different monomer units. These materials can microphase separate to form ordered nanostructures, leading to unique properties such as thermoplastic elasticity. The synthesis of block copolymers typically involves sequential monomer addition in a living polymerization process.

Despite a thorough search of available scientific databases, no research articles or specific data were found on the synthesis or characterization of block copolymers derived from this compound. Information regarding the synthesis of diblock, triblock, or multiblock architectures involving this specific monomer is not present in the indexed literature.

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. These architectures can be synthesized via three main approaches: "grafting-from," "grafting-onto," and "grafting-through" (macromonomer technique).

No specific research findings on the graft copolymerization of this compound were identified in the scientific literature. As a result, there is no information available on the use of this monomer in "grafting-from," "grafting-onto," or "grafting-through" methodologies to create novel graft copolymer structures.

Structural and Mechanistic Investigations of Poly 1,6 Dioxecane 2,5 Dione Architectures

Spectroscopic Analysis of Polymer Structure (e.g., NMR, FTIR, Mass Spectrometry for linkage and chain elucidation)

Spectroscopic techniques are fundamental in confirming the chemical structure of poly(1,6-dioxecane-2,5-dione), also known as poly(butylene succinate) (PBS). mdpi.comontosight.ai These methods provide insights into the polymer's backbone, functional groups, and the linkages formed during polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to verify the successful polymerization and elucidate the precise structure of the repeating unit.

In ¹H NMR spectra of PBS, characteristic peaks corresponding to the protons of the succinate (B1194679) and butanediol (B1596017) segments are observed. The methylene (B1212753) protons of the succinate unit typically appear at a different chemical shift than the methylene protons of the butanediol unit, confirming the alternating ester linkages.

¹³C NMR provides further confirmation, showing distinct signals for the carbonyl carbon of the ester group and the different methylene carbons in the polymer backbone. The absence of signals from the monomer indicates a high degree of polymerization.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in the polymer. google.com The FTIR spectrum of PBS displays characteristic absorption bands:

A strong absorption peak around 1715-1730 cm⁻¹ is attributed to the stretching vibration of the carbonyl group (C=O) in the ester linkages.

A series of bands in the region of 1000-1300 cm⁻¹ corresponds to the C-O-C stretching vibrations of the ester group.

Stretching and bending vibrations of the C-H bonds in the methylene groups (-CH₂-) of the polymer backbone are observed in the regions of 2850-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively. The fingerprint region of the spectrum is unique to the polymer's specific structure and crystallinity. redalyc.org

Mass Spectrometry: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a technique used to investigate the thermal decomposition mechanism of polyesters like PBS. semanticscholar.org By analyzing the fragments produced at high temperatures, researchers can understand the polymer's thermal stability and the types of chemical bonds present. For poly(alkylene succinate)s, thermal degradation can occur via β-scission and α-homolytic scission pathways. semanticscholar.org The analysis of these fragments helps to confirm the original linkages within the polymer chain. mdpi.comsemanticscholar.org

Molecular Weight and Polydispersity Analysis

The molecular weight (Mw) and polydispersity index (PDI) are critical parameters that significantly influence the mechanical and thermal properties of poly(this compound). These are typically determined using Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).

The number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) provide information on the average size of the polymer chains and the breadth of their distribution. For instance, studies on poly(alkylene succinate)s synthesized via melt polycondensation have reported molecular weights ranging from 10,000 to 20,000 g/mol . mdpi.comsemanticscholar.org The control over polymerization conditions is crucial to achieve desired molecular weights and a narrow PDI, which is often below 1.10 for well-controlled ring-opening polymerizations. chinesechemsoc.org

Table 1: Example Molecular Weight Data for Poly(alkylene succinate)s

| Polymer | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| Poly(ethylene succinate) (PESu) | 10,000 | 20,200 | 2.02 |

| Poly(butylene succinate) (PBSu) | 12,300 | 24,400 | 1.98 |

| Poly(hexylene succinate) (PHSu) | 11,400 | 22,100 | 1.94 |

Microstructure Elucidation (e.g., Stereoregularity, Sequence Distribution in Copolymers)

The microstructure of a polymer chain, including its stereoregularity, has a profound impact on its physical properties. Stereoregularity refers to the spatial arrangement of chiral centers along the polymer backbone. While the monomer this compound is achiral, the introduction of chiral centers, for example by copolymerizing with chiral monomers like lactide, would necessitate an analysis of the microstructure.

In the broader context of polyesters, significant research has focused on achieving high stereocontrol during polymerization. rsc.org The use of stereospecific catalysts can lead to the formation of isotactic, syndiotactic, or heterotactic polymers from chiral or meso monomers. rsc.org This control over tacticity can influence properties such as crystallinity and melting temperature. For example, stereocomplexation, the co-crystallization of two enantiomeric polymer chains (e.g., poly(L-lactic acid) and poly(D-lactic acid)), can result in materials with significantly enhanced thermal properties compared to the individual enantiopure polymers. nsf.gov

For copolymers of this compound, the sequence distribution (i.e., whether the comonomers are arranged in a random, alternating, or blocky fashion) would be a key aspect of the microstructure. This distribution is typically analyzed using NMR spectroscopy, where the chemical shifts of the repeating units can be sensitive to the nature of the adjacent units.

Thermal Transitions and Phase Behavior (e.g., Glass Transition Temperature, Melting Temperature, Crystallization Behavior)

The thermal properties of poly(this compound) are crucial for determining its processing conditions and end-use applications. The primary techniques used to study these properties are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Glass Transition Temperature (Tg): The Tg is the temperature at which the amorphous regions of the polymer transition from a hard, glassy state to a soft, rubbery state. specialchem.com For semi-crystalline polymers like PBS, the Tg is an important characteristic of the amorphous phase. The Tg for PBS (PBSu) is reported to be -32.2 °C. mdpi.comsemanticscholar.org This low Tg indicates that the polymer is flexible and in a rubbery state at room temperature.

Melting Temperature (Tm) and Crystallization Behavior: As a semi-crystalline polymer, PBS exhibits a distinct melting temperature, which is the temperature at which the crystalline domains melt. The Tm for PBS is reported to be 117.8 °C. mdpi.comsemanticscholar.org DSC analysis can also reveal information about the crystallization behavior, including the crystallization temperature (Tc) upon cooling from the melt and the degree of crystallinity. The rate of crystallization and the final degree of crystallinity are influenced by factors such as molecular weight and the presence of any comonomers or additives. The thermal history of the sample also significantly affects these properties. sigmaaldrich.com

Table 2: Thermal Properties of Poly(alkylene succinate)s

| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |

|---|---|---|

| Poly(ethylene succinate) (PESu) | -15.1 | 105.5 |

| Poly(butylene succinate) (PBSu) | -32.2 | 117.8 |

| Poly(hexylene succinate) (PHSu) | -53.8 | 64.2 |

| Poly(octylene succinate) (POSu) | -58.6 | 75.4 |

| Poly(decylene succinate) (PDeSu) | -52.9 | 81.2 |

Source: Data obtained from the second heating scan in DSC analysis. mdpi.comsemanticscholar.org

Morphological Characteristics of Bulk and Film Materials (e.g., Crystalline vs. Amorphous Domains)

The morphology of poly(this compound) is characterized by its semi-crystalline nature. mdpi.com This means the polymer is composed of both ordered crystalline domains and disordered amorphous domains. The balance between these two phases dictates many of the material's mechanical properties, such as stiffness, strength, and toughness.

Crystalline Domains: These regions consist of highly ordered, folded polymer chains that pack into lamellar structures. These structures provide strength and rigidity to the material. The degree of crystallinity can be estimated from DSC data by comparing the heat of fusion of the sample to that of a 100% crystalline standard.

Amorphous Domains: These are regions where the polymer chains are randomly coiled and entangled. specialchem.com These domains contribute to the flexibility and elasticity of the material. The glass transition temperature (Tg) is a property associated with the amorphous phase.

Advanced Functionalization and Chemical Modification of Poly 1,6 Dioxecane 2,5 Dione

Post-Polymerization Chemical Modification Strategies

Post-polymerization modification offers a versatile route to introduce functional groups onto a pre-existing polymer backbone, allowing for the creation of a variety of materials from a single parent polymer. For polyanhydrides like PSA, these modifications are crucial for applications requiring specific surface properties or ligand conjugation.

One notable strategy involves the bulk functionalization of the polymer during nanoparticle formulation. In a study aimed at targeted mitochondrial delivery, a derivative of triphenylphosphonium, (3-carboxypropyl) triphenylphosphonium (CPTP), was incorporated into the polyanhydride matrix. nsf.gov This method ensures that the targeting ligand persists longer on the nanoparticle surface compared to surface conjugation, which can be compromised by the polymer's surface-eroding nature. nsf.govresearchgate.net This bulk functionalization was shown to significantly improve the internalization of nanoparticles by neuronal cells. nsf.gov

Another approach focuses on activating the terminal ends of the polymer chain. For copolymers containing sebacic acid, end-groups can be activated for subsequent reactions. For instance, poly(amine-co-ester) polymers synthesized using sebacic acid, which results in a mix of hydroxyl and carboxyl end groups, can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI). google.com This activated intermediate, PACE-CDI, can then be reacted with various amine-containing molecules to introduce new functionalities at the chain ends. google.com

Surface labeling of formulated micro- and nanospheres represents another key post-polymerization modification. Poly(ester-anhydride) copolymers have been surface-modified using cystamine, demonstrating that the anhydride (B1165640) linkages on the particle surface can be targeted for covalent attachment of molecules. upenn.edu This allows for the attachment of targeting ligands, imaging agents, or other functional moieties directly onto the surface of a delivery vehicle.

End-Group and Side-Chain Functionalization Techniques

End-Group Functionalization: The terminal carboxylic acid or hydroxyl groups of PSA and its copolymers are common targets for modification.

End-Capping: Poly(ester-anhydride) copolymers have been synthesized where a poly(L-lactic acid) prepolymer is used to cap the ends of a poly(sebacic anhydride) prepolymer. upenn.edu This technique allows for control over the final molecular weight and can influence the degradation profile of the resulting copolymer. upenn.edu

Conversion of End-Groups: The terminal groups can be chemically transformed. For example, poly(ethylene glycol)-sebacoyl chloride polymers, which possess reactive acyl chloride ends, have been reacted with hexamethylenediamine (B150038) to convert the end-groups into primary amines. researchgate.net This introduces a different type of reactive handle for further conjugation.

Side-Chain Functionalization: Introducing functional groups along the polymer chain is typically achieved by copolymerizing sebacic acid with a functional comonomer, as the simple aliphatic backbone of PSA lacks inherent sites for side-chain modification.

Copolymerization with Functional Monomers: A prominent strategy is the incorporation of ricinoleic acid into a PSA chain. The hydroxyl group of ricinoleic acid reacts during polymerization, leaving its long, hydrophobic aliphatic chain as a side group. acs.org This modification significantly alters the polymer's physical state, often resulting in pasty materials suitable for injectable formulations. acs.org

Thiol-Ene 'Click' Chemistry: Modern synthetic methods like thiol-ene 'click' polymerization offer a robust way to create functionalized polyanhydrides. researchgate.netfrontiersin.org This step-growth polymerization mechanism allows for the incorporation of degradable anhydride groups into the main chain and provides a versatile platform for introducing various functionalities, leading to cross-linkable nanoparticles with tunable degradation times. researchgate.netfrontiersin.org

Strategies for Incorporating Specific Chemical Moieties

The incorporation of specific chemical moieties into the poly(sebacic anhydride) backbone is a primary method for tailoring its properties. This is almost exclusively achieved through copolymerization.

Hydrophobic and Aromatic Moieties: To slow down the characteristically rapid hydrolysis of the anhydride bonds, hydrophobic segments are often incorporated.

Aliphatic-Aromatic Copolymers: Sebacic acid can be copolymerized with aromatic dicarboxylic acids like 1,6-bis(p-carboxyphenoxy)hexane (B34568) (CPH). acs.orggoogle.com The introduction of the rigid aromatic CPH units into the flexible aliphatic PSA backbone significantly alters the polymer's thermal properties, crystallinity, and degradation kinetics. acs.org

Ester Linkages: Creating poly(ester-anhydride)s is another effective strategy to enhance stability. Copolymerization with monomers that introduce ester bonds, such as ε-caprolactone or ricinoleic acid, results in polymers that are more stable at room temperature. acs.orgmdpi.com Polyanhydrides synthesized from ricinoleic and sebacic acid with alternating ester-anhydride bonds have been shown to be stable for over 18 months at 25°C. mdpi.com

Bioactive Moieties: A sophisticated approach involves making the drug a part of the polymer backbone.

Poly-drugs: Bioactive molecules that contain two carboxylic acid groups can be directly polymerized with other diacids like sebacic acid. acs.org This creates a "poly-drug" where the active agent is covalently linked within the polymer chain and is released as the anhydride bonds hydrolyze. acs.org

Unsaturated Moieties: To enable further modification, such as cross-linking, unsaturated groups can be incorporated.

Copolymerization with Unsaturated Diacids: Monomers like fumaric acid or acetylene (B1199291) dicarboxylic acid can be copolymerized with sebacic acid. acs.org The double or triple bonds introduced into the polymer backbone are then available for secondary polymerization or other chemical reactions to form cross-linked networks, which enhances mechanical properties and thermal stability. acs.org

Impact of Chemical Modification on Polymer Properties and Degradation Profiles

Chemical modifications have a profound impact on the material properties and degradation behavior of poly(sebacic anhydride). These changes are critical for designing materials for specific biomedical applications, from short-term to long-term controlled release.

Degradation Profile: The rate of degradation can be precisely controlled.

Effect of Hydrophobicity: Increasing the hydrophobic content, for instance by copolymerizing with more hydrophobic aliphatic diacids (like dodecanedioic acid) or aromatic monomers (like CPH), slows down water penetration into the polymer matrix, thereby reducing the rate of hydrolytic degradation. acs.orgmdpi.com

Effect of Crystallinity: Copolymerization often disrupts the crystal structure of the homopolymer. For example, copolymers of CPH and sebacic acid are amorphous at certain compositions, which can lead to a shift from surface erosion to bulk erosion behavior. acs.org Crystalline polymers tend to erode more slowly than their amorphous counterparts. acs.org

Cross-linking: The formation of a cross-linked network significantly reduces the degradation rate and improves mechanical stability. acs.org

Physical and Mechanical Properties: Modifications can transform the polymer's physical state and mechanical integrity.

Thermal Properties: The incorporation of rigid aromatic units like CPH increases the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. acs.org Conversely, incorporating flexible side chains like those from ricinoleic acid can result in low-melting, pasty polymers. acs.org

Mechanical Strength: While aliphatic polyanhydrides like PSA often have limited mechanical properties, copolymerization and cross-linking can significantly improve them. acs.orgmdpi.com Introducing unsaturated bonds for subsequent photopolymerization is a key strategy to create mechanically robust, cross-linked polyanhydride networks. acs.org

Interactive Data Table: Impact of Chemical Modification on Poly(sebacic anhydride) Properties

| Modification Strategy | Incorporated Moiety/Comonomer | Primary Effect on Polymer Backbone | Impact on Degradation Rate | Impact on Physical/Mechanical Properties | Reference |

| Copolymerization | Ricinoleic Acid | Introduces ester links and hydrophobic side chains | Decreased | Becomes pasty, low-melting | acs.org |

| Copolymerization | 1,6-bis(p-carboxyphenoxy)hexane (CPH) | Introduces rigid aromatic units | Decreased | Increased Tg and Tm; can become amorphous | acs.org |

| Copolymerization | Fumaric Acid | Introduces unsaturated C=C bonds | Can be controlled by cross-linking | Allows for cross-linking, improving mechanical strength | acs.org |

| Copolymerization | ε-caprolactone | Introduces ester linkages | Decreased | Enhanced hydrolytic stability | mdpi.com |

| End-Group Modification | Poly(L-lactic acid) | Caps polymer chain ends | Influenced by end-cap | Controls final molecular weight | upenn.edu |

| Bulk Functionalization | (3-carboxypropyl) triphenylphosphonium (CPTP) | Incorporates targeting ligand into bulk polymer | No significant change in release kinetics | Enhances biological interaction (cell uptake) | nsf.gov |

Computational and Theoretical Investigations of 1,6 Dioxecane 2,5 Dione Systems

Quantum Mechanical Studies of Monomer Reactivity and Stability

Quantum mechanical calculations are crucial for predicting the reactivity and thermodynamic stability of monomers like 1,6-dioxecane-2,5-dione. These studies often focus on the ring strain energy, which is a significant driving force for ring-opening polymerization (ROP). A higher ring strain generally correlates with a greater propensity for polymerization.

Such calculations can elucidate the electronic structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of the this compound monomer. This information is vital for understanding its susceptibility to nucleophilic or electrophilic attack, which is the initial step in many ROP mechanisms.

Molecular Dynamics Simulations for Polymerization Process Understanding

MD simulations can be performed at different levels of detail, from all-atom models to coarse-grained representations. rug.nl Coarse-grained models, where groups of atoms are represented as single beads, allow for the simulation of larger systems and longer timescales, which are often necessary to observe the entire polymerization process. rug.nlresearchgate.net For example, MD simulations have been used to study the assembly of nanoparticles from amphiphilic poly(beta-amino ester)s and siRNA, providing insights into the influence of factors like polymer lipophilicity on particle structure. nih.gov

In the context of this compound, MD simulations could be employed to visualize the ring-opening event, the subsequent addition of monomers to the polymer chain, and the influence of solvent and temperature on the polymerization rate and the resulting polymer's microstructure.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation in ROP

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the energetics and pathways of chemical reactions. For the ring-opening polymerization (ROP) of this compound, DFT calculations can be instrumental in elucidating the detailed reaction mechanism.

DFT can be used to:

Calculate the activation energies for different potential pathways (e.g., anionic, cationic, or coordination-insertion mechanisms).

Identify transition state structures , which are the highest energy points along the reaction coordinate.

Determine the thermodynamics of the polymerization, such as the enthalpy and Gibbs free energy of polymerization.

For example, DFT calculations have been successfully applied to predict the polymerizability of cyclic oxoester-thioester hybrid monomers by evaluating their ring strain. nitech.ac.jpresearchgate.net In another study, DFT was used to investigate the possibility of radical ROP of cyclic sulfone derivatives, predicting the feasibility of different reaction pathways. mdpi.com Similarly, for monothiodilactone, DFT calculations of the enthalpy change associated with the ring-closing reaction were used to evaluate the ring strain energy. nih.gov

A proposed nucleophilic mechanism for the ROP of 1,5-dioxepan-2-one (B1217222) (DXO) catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been studied, illustrating how computational methods can support experimental findings. mdpi.com

Table 1: Illustrative Data from DFT Calculations on Related Cyclic Monomers

| Monomer System | Computational Method | Key Finding | Reference |

| Cyclic oxoester-thioester hybrids | Density Functional Theory | Polymerizability correlates with calculated ring strain energy. | nitech.ac.jpresearchgate.net |

| Monothiodilactone | Density Functional Theory | O-to-S substitution reduces ring strain energy while maintaining polymerizability. | nih.gov |

| Cyclic sulfolene derivatives | Density Functional Theory | Predicted the potential for radical ring-opening polymerization. | mdpi.com |

Prediction of Polymer Chain Conformation and Intermolecular Interactions

Once the polymer is formed, computational modeling can be used to predict its three-dimensional structure and how individual polymer chains interact with each other. This is crucial for understanding the macroscopic properties of the resulting material.

Molecular dynamics (MD) simulations are a primary tool for this purpose. rsc.org By simulating a system of multiple polymer chains, researchers can study:

Chain conformation: Whether the chains are coiled or extended.

Radius of gyration: A measure of the size of a polymer chain. rsc.org

Intermolecular interactions: Such as van der Waals forces and hydrogen bonding between chains. rug.nl

Packing: How the polymer chains are arranged in the bulk material. rsc.org

For instance, atomistic MD simulations have been used to study the conformation of single conjugated polymer chains in solution, revealing transitions from rod-like to coil-like behavior with increasing chain length. osti.gov Coarse-grained MD simulations can model the behavior of larger polymer systems and have been used to study two-component multivalent associative polymers. researchgate.net

The interactions between polymer chains and small molecules can also be investigated, as shown in a study on atactic polystyrene melts interacting with polycyclic aromatic hydrocarbons, where distinct conformational selections were observed. aps.org

Computational Modeling of Polymer Degradation Pathways and Product Formation

Understanding the degradation of polymers is essential for predicting their lifespan and environmental impact. mdpi.com Computational modeling can provide valuable insights into the mechanisms of polymer degradation.

Quantum mechanical methods can be used to study the initial steps of degradation, such as bond scission initiated by heat, light, or chemical reagents. These calculations can identify the weakest bonds in the polymer chain and the energy required to break them.

For example, studies on the thermal decomposition of poly(alkylene succinate)s have shown that degradation mainly occurs via β-hydrogen bond scission. mdpi.com While specific computational studies on the degradation of poly(this compound) are not detailed in the provided results, the methodologies used for other polyesters would be directly applicable. mdpi.commdpi.com These methods can help in designing more stable polymers or, conversely, polymers that degrade in a controlled manner for specific applications. google.com

Emerging Research Directions and Future Outlook

Development of Novel, Sustainable Synthetic Routes for 1,6-Dioxecane-2,5-dione

The pursuit of green chemistry principles is driving research into new, sustainable methods for synthesizing this compound. Traditional synthetic routes often rely on petrochemical feedstocks and harsh reaction conditions. The future of its synthesis lies in the adoption of biocatalytic and renewable resource-based approaches.

Biocatalytic Synthesis:

Enzymatic catalysis, particularly employing lipases, is a promising avenue for the synthesis of macrocyclic lactones like this compound. This method offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation. Research is focused on identifying robust enzymes and optimizing reaction parameters to achieve high yields of the monomer. The use of immobilized enzymes is also being explored to facilitate catalyst recovery and reuse, further enhancing the sustainability of the process.

Renewable Feedstocks:

A significant shift towards the use of renewable feedstocks is anticipated. Researchers are investigating pathways to derive the necessary precursors for this compound from biomass, such as carbohydrates and plant oils. This approach not only reduces the reliance on fossil fuels but also has the potential to create a carbon-neutral life cycle for the resulting polymers. The conversion of bio-derived diols and dicarboxylic acids into the target monomer is a key area of investigation.

A comparative look at potential sustainable synthesis strategies is presented in the table below:

| Synthesis Strategy | Precursors | Catalyst/Method | Key Advantages | Research Focus |

| Enzymatic Macrocyclization | Bio-derived hydroxy acids or esters | Immobilized Lipases | High selectivity, mild conditions, reduced waste | Enzyme discovery and optimization, process intensification |

| Direct Fermentation | Sugars, glycerol | Genetically engineered microorganisms | Direct production from renewable carbon sources | Metabolic pathway engineering, strain development |

| Chemo-catalytic conversion of biomass | Lignocellulose, vegetable oils | Heterogeneous catalysts | Utilization of non-food biomass | Catalyst design, separation and purification |

Innovations in Catalysis for Precision Polymerization Control

The properties of poly(this compound) are intrinsically linked to its molecular architecture, which is determined by the polymerization process. Innovations in catalysis are therefore crucial for achieving precise control over the polymer's characteristics.

Organocatalysis:

There is a growing trend towards the use of metal-free organocatalysts for the ring-opening polymerization (ROP) of lactones. Catalysts such as N-heterocyclic carbenes (NHCs), phosphazenes, and bifunctional thiourea-amines have shown great promise in providing controlled polymerization with predictable molecular weights and narrow dispersities. These catalysts are often less sensitive to impurities and can offer different selectivities compared to their metal-based counterparts.

Stereoselective Polymerization:

For applications requiring specific material properties, the stereochemistry of the polymer backbone is critical. The development of stereoselective catalysts that can control the arrangement of monomer units is a key research area. This could lead to the synthesis of isotactic, syndiotactic, or heterotactic poly(this compound), each with unique thermal and mechanical properties. Chiral metal complexes and organocatalysts are being designed and evaluated for their ability to induce stereocontrol during polymerization.

The table below summarizes emerging catalytic systems for the polymerization of macrocyclic lactones:

| Catalyst Type | Examples | Key Features |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs), Phosphazenes, Thiourea-amines | Metal-free, high control, tunable activity |

| Stereoselective Catalysts | Chiral Salen-metal complexes, Chiral organocatalysts | Control over polymer tacticity (isotactic, syndiotactic) |

| Switchable Catalysts | Catalysts responsive to external stimuli (light, pH) | On-demand control of polymerization activity |

Tailoring Polymer Properties through Advanced Architectural Design

Beyond linear homopolymers, researchers are exploring more complex polymer architectures to unlock a wider range of properties and applications for materials derived from this compound.

Copolymerization:

By copolymerizing this compound with other cyclic esters, such as lactide or caprolactone, it is possible to create random, block, or gradient copolymers with tunable properties. This approach allows for the fine-tuning of characteristics like degradation rate, mechanical strength, and thermal stability. For instance, incorporating blocks of a more rigid monomer could enhance the modulus of the resulting material, while copolymerization with a hydrophilic monomer could increase its water uptake and degradation speed.

Grafting and Functionalization:

Introducing functional groups along the polymer backbone or as side chains can impart specific functionalities to the material. This can be achieved by polymerizing functionalized derivatives of this compound or through post-polymerization modification. These functional groups can serve as sites for attaching bioactive molecules, crosslinking the polymer chains, or altering the surface properties of the material.

The following table outlines architectural designs and their impact on polymer properties:

| Architectural Design | Description | Potential Property Enhancements |

| Block Copolymers | Segments of different polymers joined end-to-end | Formation of microphase-separated structures, combining properties of different polymers |

| Graft Copolymers | Polymer chains attached as side chains to a main polymer backbone | Improved compatibility in blends, modification of surface properties |

| Star-shaped Polymers | Multiple polymer arms radiating from a central core | Lower solution viscosity, unique rheological properties |

| Cross-linked Networks | Polymer chains chemically linked together | Increased mechanical strength, insolubility in solvents |

Circular Economy Approaches for this compound Derived Materials

In line with the principles of a circular economy, significant research efforts are directed towards developing sustainable end-of-life options for materials derived from this compound.

Chemical Recycling:

The ester linkages in the backbone of poly(this compound) make it amenable to chemical recycling. This process involves the depolymerization of the polymer back to its constituent monomer, which can then be purified and repolymerized to produce virgin-quality polymer. Research is focused on developing efficient and low-energy catalytic methods for depolymerization, enabling a closed-loop life cycle for these materials.

Biodegradation:

The inherent biodegradability of aliphatic polyesters is a key advantage. Studies are underway to understand the biodegradation mechanisms of poly(this compound) in various environments, such as compost, soil, and marine settings. By tailoring the polymer's molecular weight, crystallinity, and hydrophilicity, it is possible to control its degradation rate to match specific application requirements.

Upcycling:

Beyond simple recycling, upcycling strategies aim to convert polymer waste into higher-value products. This could involve the chemical transformation of the depolymerized monomer into other valuable chemicals or the modification of the polymer waste to create materials with enhanced properties.

A summary of circular economy strategies is provided in the table below:

| Strategy | Description | Key Research Areas |

| Chemical Recycling | Depolymerization to monomer followed by repolymerization | Efficient depolymerization catalysts, monomer purification techniques |

| Controlled Biodegradation | Designing polymers to degrade at a specific rate in a target environment | Understanding structure-degradation relationships, enzymatic degradation studies |

| Upcycling | Conversion of polymer waste into higher-value products | Novel chemical transformations of monomers and polymers |

Integration of Poly(this compound) into Novel Materials Systems and Advanced Engineering Applications

The unique properties of poly(this compound) make it a promising candidate for integration into advanced material systems for a variety of engineering applications.

Polymer Blends and Composites:

Blending poly(this compound) with other polymers or incorporating reinforcing fillers can create materials with synergistic properties. For example, blending with a brittle polymer could improve its toughness, while the addition of natural fibers could enhance its stiffness and strength while maintaining its biodegradability.

Biomedical Applications:

The biocompatibility and biodegradability of aliphatic polyesters make them highly suitable for biomedical applications. Poly(this compound) is being investigated for use in drug delivery systems, tissue engineering scaffolds, and biodegradable medical implants. Its degradation products are expected to be non-toxic and readily metabolized by the body.

Advanced Manufacturing:

The processability of poly(this compound) is being explored for advanced manufacturing techniques such as 3D printing. The ability to create complex and customized structures from this biodegradable polymer opens up new possibilities in personalized medicine and rapid prototyping.

The table below highlights potential advanced applications:

| Application Area | Material System | Key Advantages |

| Biomedical Devices | Drug-eluting stents, biodegradable sutures | Biocompatibility, controlled degradation, drug release |

| Tissue Engineering | 3D printed scaffolds, electrospun nanofibers | Porous architecture, promotes cell growth, bioresorbable |

| Sustainable Packaging | Bio-based and compostable films and containers | Reduced environmental footprint, compostable at end-of-life |

| Smart Materials | Shape-memory polymers, stimuli-responsive hydrogels | Responsiveness to external triggers (temperature, pH) |

常见问题

Q. What role does AI play in accelerating the discovery of novel applications for this compound?

- Methodology : Machine learning (ML) algorithms (e.g., random forests, neural networks) predict physicochemical properties from structural descriptors. Autonomous labs use robotic platforms for high-throughput screening of copolymerization reactions. AI-driven COMSOL models optimize reactor designs for energy-efficient scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。